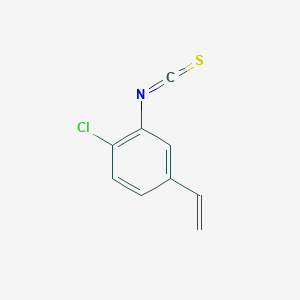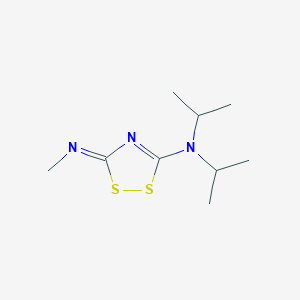![molecular formula C12H24N2O3 B14615034 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate CAS No. 57910-73-3](/img/structure/B14615034.png)
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is an organic compound with a complex structure This compound is characterized by the presence of a tert-butyldiazenyl group and a methyl carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl diazene with 4-methylpentan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldiazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl diazene: Shares the tert-butyldiazenyl group but lacks the methyl carbonate ester.
4-Methylpentan-2-ol: Contains the same carbon backbone but without the diazenyl and carbonate groups.
Methyl carbonate esters: Similar ester functionality but different substituents.
Uniqueness
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57910-73-3 |
|---|---|
Fórmula molecular |
C12H24N2O3 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
[2-(tert-butyldiazenyl)-4-methylpentan-2-yl] methyl carbonate |
InChI |
InChI=1S/C12H24N2O3/c1-9(2)8-12(6,17-10(15)16-7)14-13-11(3,4)5/h9H,8H2,1-7H3 |
Clave InChI |
PQDHNGNJAZCQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(N=NC(C)(C)C)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)


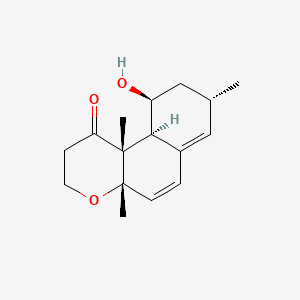
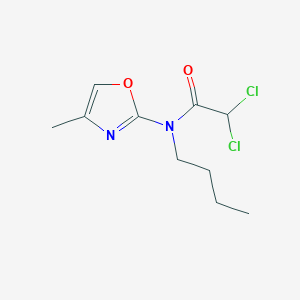
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)



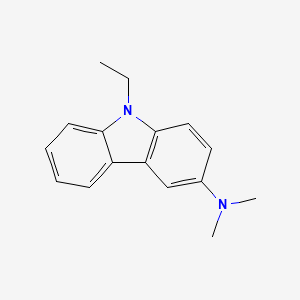
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
